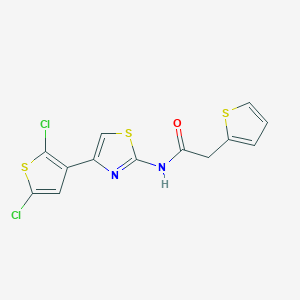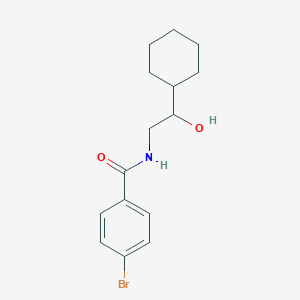![molecular formula C18H17N7O B2409038 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-53-3](/img/structure/B2409038.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzimidazole, a pyrazole, and a pyridazine. These are all nitrogen-containing heterocycles which are often found in biologically active compounds .
Molecular Structure Analysis
The benzimidazole and pyrazole rings are aromatic and planar. The pyridazine ring is also aromatic but may be less planar due to the presence of the carboxamide group .Chemical Reactions Analysis
As a benzimidazole, this compound might undergo electrophilic substitution reactions. The pyrazole ring might undergo reactions at the 3,5-dimethyl groups .Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions. This compound is likely to be solid at room temperature, and due to the presence of multiple nitrogen atoms, it is likely to form hydrogen bonds .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on the synthesis of substituted imidazo[1,5-a]pyrazines reveals methods for creating a range of functionalized derivatives through regioselective metalation. These processes, involving directed remote metalation-cyclization, result in novel tricyclic ring systems with potential applications in material science and pharmacology (J. Board et al., 2009).
Supramolecular Chemistry
Studies on the formation of multi-component molecular solids, through hydrogen bonds and weak intermolecular interactions, highlight the importance of such compounds in the development of supramolecular structures. These structures have implications in materials science, particularly in the design of novel materials with specific physical properties (Lei Wang et al., 2014).
Antiviral Research
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests potential applications in the development of new antiviral drugs (A. Hebishy et al., 2020).
Antimicrobial and Antifungal Agents
The synthesis of novel heterocycles, such as pyrazolo[3,4-d]pyridazines, has shown to possess antimicrobial and antifungal activities. These compounds could be of interest in the development of new antimicrobial agents for treating infections (Asmaa M. Fahim et al., 2021).
DNA Recognition and Gene Expression Control
Research into N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can target specific DNA sequences in the minor groove of DNA, highlights the potential of such compounds in controlling gene expression. This could have significant implications in the field of genetics and cancer treatment (Sameer Chavda et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIGFWNPWAXLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)


![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)
